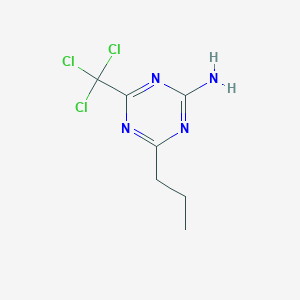
4-Propyl-6-(trichloromethyl)-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Propyl-6-(trichloromethyl)-1,3,5-triazin-2-amine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a propyl group at the 4-position, a trichloromethyl group at the 6-position, and an amine group at the 2-position of the triazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propyl-6-(trichloromethyl)-1,3,5-triazin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of propylamine with trichloromethyl isocyanate, followed by cyclization with cyanuric chloride. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Propyl-6-(trichloromethyl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: The trichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of triazine oxides.
Reduction: Formation of 4-propyl-6-methyl-1,3,5-triazin-2-amine.
Substitution: Formation of various substituted triazines depending on the nucleophile used.
Scientific Research Applications
4-Propyl-6-(trichloromethyl)-1,3,5-triazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Propyl-6-(trichloromethyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and proteins, potentially inhibiting their activity. The trichloromethyl group may enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-[ethyl-[4-propyl-6-(trichloromethyl)-1,3,5-triazin-2-yl]amino]propanenitrile
- 2-Methyl-4-propyl-1,3-oxathiane
Uniqueness
4-Propyl-6-(trichloromethyl)-1,3,5-triazin-2-amine is unique due to its specific substitution pattern on the triazine ring. The presence of both a propyl and a trichloromethyl group imparts distinct chemical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
30339-80-1 |
|---|---|
Molecular Formula |
C7H9Cl3N4 |
Molecular Weight |
255.5 g/mol |
IUPAC Name |
4-propyl-6-(trichloromethyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C7H9Cl3N4/c1-2-3-4-12-5(7(8,9)10)14-6(11)13-4/h2-3H2,1H3,(H2,11,12,13,14) |
InChI Key |
IDNPUTOBIGGCSI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=NC(=N1)N)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


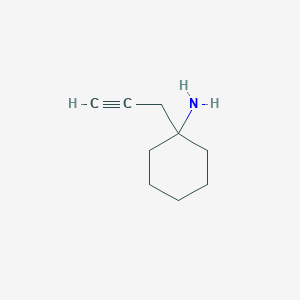
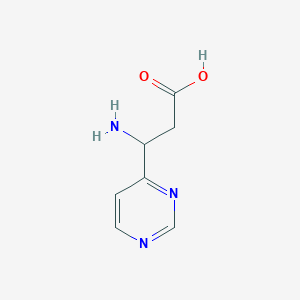
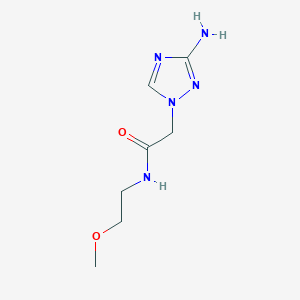




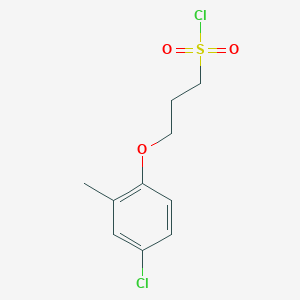
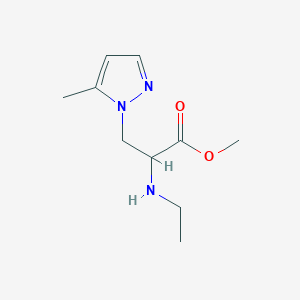
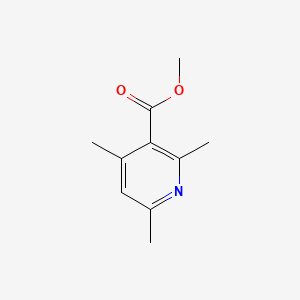
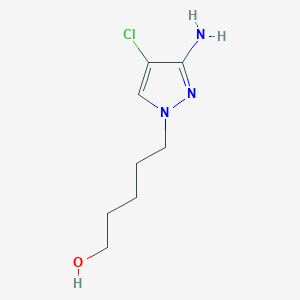
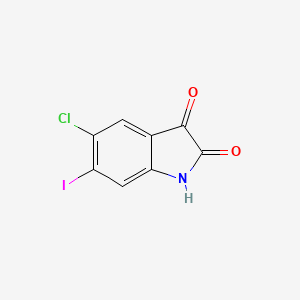
![1-{4-[(2,4-Dichlorophenyl)sulfanyl]-3-methylphenyl}methanaminehydrochloride](/img/structure/B13634801.png)
![6-Chloro-2-[(thiolan-3-yl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13634813.png)
